molecular formula C11H9NO2 B1447974 3-Benzylisoxazole-4-carbaldehyde CAS No. 1312540-61-6

3-Benzylisoxazole-4-carbaldehyde

Cat. No. B1447974
M. Wt: 187.19 g/mol
InChI Key: GXDDBXPNSXGXKZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3-Benzylisoxazole-4-carbaldehyde” would likely show the isoxazole ring, with the benzyl group attached to the third carbon and the formyl group attached to the fourth carbon .


Chemical Reactions Analysis

Isoxazole rings are involved in various chemical reactions. They can undergo electrophilic substitution at the 5-position and nucleophilic substitution at the 4-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Benzylisoxazole-4-carbaldehyde” would depend on its exact structure. Isoxazoles generally have good thermal stability and are resistant to hydrolysis .

Scientific Research Applications

  • Synthesis of Novel Compounds : 3-Benzylisoxazole-4-carbaldehyde has been utilized in the synthesis of various novel heterocycles, demonstrating its versatility as a precursor in chemical reactions. For instance, it was used in the synthesis of novel 3-(benzofur-2-yl)pyrazole-based heterocycles, highlighting its potential in creating new compounds with potential applications in medicinal chemistry (Baashen, Abdel-Wahab, & El‐Hiti, 2017).

  • Antioxidant and Anti-Inflammatory Activity : This compound has also been studied for its biological activities. A study synthesized a series of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives and evaluated them for antioxidant and anti-inflammatory activities. Some of these derivatives showed significant activity, suggesting potential therapeutic applications (Sudha, Subbaiah, & Mahalakshmi, 2021).

  • Applications in Organic Chemistry : The compound has been involved in various organic synthesis processes. For example, its reaction with 1,2-benzenediamine led to the formation of complex structures, showcasing its role in facilitating diverse chemical reactions (Rihs, Sigg, Hass, & Winkler, 1985).

  • Pharmaceutical Intermediate Synthesis : Its use in the synthesis of pharmaceutical intermediates has been noted, such as in the palladium-catalyzed synthesis of benzisoxazoles, which are valuable in the creation of pharmaceuticals (Duan et al., 2014).

  • Development of Fluorescence Molecular Rotors : It has been used in the development of fluorescence molecular rotors for viscosity sensing, indicating its potential in the field of material sciences (Telore, Satam, & Sekar, 2015).

  • Facilitating Oxidative and Thermal Routes : The compound has been utilized in oxidative and thermal routes to novel isoxazolopyridines, demonstrating its utility in complex chemical synthesis processes (Dyall, Maloney, Harvey, & Fulloon, 1996).

Future Directions

The future directions for research on “3-Benzylisoxazole-4-carbaldehyde” would depend on its biological activity and potential applications. Isoxazole derivatives are being studied for their potential use in various fields, including drug discovery .

properties

IUPAC Name

3-benzyl-1,2-oxazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-7-10-8-14-12-11(10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDDBXPNSXGXKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NOC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-1,2-oxazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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